molecular formula C5H3F3N4O3 B561353 Gibberellin A4+7 (GA4:GA7=65:35) CAS No. 668-44-0

Gibberellin A4+7 (GA4:GA7=65:35)

Cat. No.: B561353
CAS No.: 668-44-0
M. Wt: 224.099
InChI Key: AXCUCEDKLIKCCV-UHFFFAOYSA-N
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Description

Gibberellins A4+7 is a mixture of gibberellin A4 and gibberellin A7 . Gibberellins are plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence . They are tetracyclic diterpene acids . The bioactive GAs are GA1, GA3, GA4, and GA7 .


Synthesis Analysis

Gibberellins are synthesized by the terpenoid pathway in plastids and then modified in the endoplasmic reticulum and cytosol until they reach their biologically active form . All gibberellins are derived via the ent-gibberellane skeleton . The production of gibberellin A4 (GA4) can be improved by optimizing the fermentation conditions .


Molecular Structure Analysis

Gibberellins are a type of 6-5-6-5 tetracyclic diterpenoid . They have been classified into two groups based on their number of carbon atoms: C19-GAs and C20-GAs . They have also been classified into two groups based on other chemical structural criteria: 13-H GAs (hydrogen at the C-13 position) and 13-OH GAs (hydroxyl group at the C-13 position) .


Physical and Chemical Properties Analysis

Gibberellins A4+7 is a solid substance . It promotes internode elongation and breaks certain dormancies in seeds .

Mechanism of Action

Gibberellin A4 is the active GA in the regulation of LEAFY transcription and, thus, in the regulation of Arabidopsis floral initiation under short-day conditions .

Properties

IUPAC Name

4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N4O3/c6-5(7,8)4-10-2(9)1(12(14)15)3(13)11-4/h(H3,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCUCEDKLIKCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)C(F)(F)F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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